6-BENZOYL-2,3-BIS(4-FLUOROPHENYL)QUINOXALINE
Beschreibung
6-BENZOYL-2,3-BIS(4-FLUOROPHENYL)QUINOXALINE: is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.
Eigenschaften
Molekularformel |
C27H16F2N2O |
|---|---|
Molekulargewicht |
422.4g/mol |
IUPAC-Name |
[2,3-bis(4-fluorophenyl)quinoxalin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C27H16F2N2O/c28-21-11-6-17(7-12-21)25-26(18-8-13-22(29)14-9-18)31-24-16-20(10-15-23(24)30-25)27(32)19-4-2-1-3-5-19/h1-16H |
InChI-Schlüssel |
DDXQDZMWHVZXND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-BENZOYL-2,3-BIS(4-FLUOROPHENYL)QUINOXALINE typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 6-BENZOYL-2,3-BIS(4-FLUOROPHENYL)QUINOXALINE.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline dihydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-BENZOYL-2,3-BIS(4-FLUOROPHENYL)QUINOXALINE is used as a building block for synthesizing more complex molecules
Biology: The compound has shown promise in biological research due to its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a valuable tool for studying enzyme functions and developing new therapeutic agents .
Medicine: In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including liquid crystals and dyes. Its unique properties make it suitable for applications in electronics and photonics .
Wirkmechanismus
The mechanism of action of 6-BENZOYL-2,3-BIS(4-FLUOROPHENYL)QUINOXALINE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A simpler nitrogen-containing heterocyclic compound with similar biological activities.
Fluoroquinolines: Compounds with a quinoline backbone and fluorine atoms, known for their antibacterial properties.
Thiazole[4,5-b]quinoxaline: A derivative with a thiazole ring, showing potential as an anticancer agent.
Uniqueness: The uniqueness of 6-BENZOYL-2,3-BIS(4-FLUOROPHENYL)QUINOXALINE lies in its combination of a quinoxaline core with fluorinated phenyl groups. This structure enhances its chemical stability, biological activity, and potential for diverse applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
